molecular formula C7H8N2O B12048014 2-(3-Hydroxybutan-2-ylidene)propanedinitrile CAS No. 892150-91-3

2-(3-Hydroxybutan-2-ylidene)propanedinitrile

Cat. No.: B12048014
CAS No.: 892150-91-3
M. Wt: 136.15 g/mol
InChI Key: JQIPSELZSYYECE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Hydroxybutan-2-ylidene)propanedinitrile is an organic compound with a unique structure that includes a hydroxy group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxybutan-2-ylidene)propanedinitrile typically involves the condensation of malononitrile with an appropriate aldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often heated to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxybutan-2-ylidene)propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: The major product is a carbonyl compound.

    Reduction: The major product is an amine.

    Substitution: The major products depend on the substituent introduced.

Scientific Research Applications

2-(3-Hydroxybutan-2-ylidene)propanedinitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving nitrile groups.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxybutan-2-ylidene)propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Hydroxybutan-2-ylidene)malononitrile
  • 2-(3-Hydroxybutan-2-ylidene)acetonitrile

Uniqueness

2-(3-Hydroxybutan-2-ylidene)propanedinitrile is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry and potential for diverse biological activities.

Properties

CAS No.

892150-91-3

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

2-(3-hydroxybutan-2-ylidene)propanedinitrile

InChI

InChI=1S/C7H8N2O/c1-5(6(2)10)7(3-8)4-9/h6,10H,1-2H3

InChI Key

JQIPSELZSYYECE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C(C#N)C#N)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.